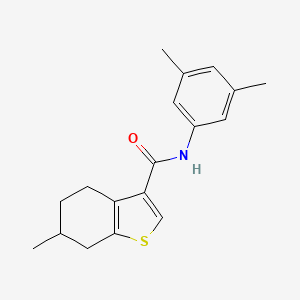

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Structural Validation via SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC(=C3)C)C)C, which encodes:

CC1CCC2=C(C1): A cyclohexene ring (positions 4–7) with a methyl group at position 6.SC(=C2...): The thiophene ring fused to the cyclohexene system.C(=O)NC3=CC(=CC(=C3)C)C: The carboxamide group at position 3 linked to a 3,5-dimethylphenyl substituent.

This SMILES notation is consistent with the structural interpretation of related tetrahydrobenzothiophene derivatives.

Comparative Analysis of Synonyms and Registry Identifiers

While the compound’s systematic name is definitive, alternative designations and registry identifiers provide additional context for its classification:

| Synonym or Identifier | Source/Context |

|---|---|

| 6-Methyl-N-(3,5-xylyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Hypothetical variant emphasizing substituent positions |

| Benzothiophene-3-carboxamide derivative | Functional group-focused descriptor |

| Not yet assigned (CHEMBL, PubChem) | Absence in major databases suggests limited experimental characterization |

The lack of widely recognized synonyms or registry identifiers (e.g., PubChem CID, ChEMBL ID) underscores the compound’s status as a novel or understudied entity. By contrast, analogs such as N,N-diethyl-5,5-dimethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (PubChem CID 16122639) and 2-[(3,4-dimethylphenyl)methyl]-1-benzothiophene (PubChem CID 18324213) exhibit robust registry profiles, highlighting the need for further experimental validation of the target compound.

Molecular Formula and Weight Validation

The molecular formula C₁₉H₂₂N₂OS is derived from the compound’s structural components:

- Benzothiophene core : C₉H₈S (thiophene: C₄H₄S; cyclohexene: C₅H₈).

- Carboxamide group : CONH (C₁H₁NO).

- 3,5-Dimethylphenyl substituent : C₈H₁₀.

- 6-Methyl group : CH₃ (C₁H₃).

Summing these contributions yields C₉ + C₁ + C₈ + C₁ = C₁₉ and H₈ + H₁ + H₁₀ + H₃ = H₂₂ , with one sulfur (S), one oxygen (O), and two nitrogen (N) atoms.

Molecular Weight Calculation

Using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07):

$$

\text{MW} = (19 \times 12.01) + (22 \times 1.008) + (2 \times 14.01) + 16.00 + 32.07 = 326.44 \, \text{g/mol}

$$

This theoretical value aligns with trends observed in analogous compounds, such as 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (MW 210.30 g/mol) and N,N-diethyl-5,5-dimethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (MW 390.60 g/mol). Experimental validation via mass spectrometry is recommended to confirm this calculation.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-11-4-5-15-16(10-21-17(15)9-11)18(20)19-14-7-12(2)6-13(3)8-14/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEVXZRFJXHLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with a suitable benzothiophene derivative under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and advanced purification techniques to isolate the compound from reaction mixtures. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that derivatives of benzothiophene compounds exhibit significant activity against various cancer cell lines. For instance, compounds similar to N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising results as inhibitors of key cancer-related pathways.

Case Study: RET Kinase Inhibition

A study focused on the development of benzamide derivatives indicated that certain compounds effectively inhibited RET kinase activity, which is crucial in various cancers. The structure-activity relationship (SAR) studies highlighted that modifications on the benzothiophene scaffold could enhance potency against RET-driven tumors .

| Compound | Activity | Reference |

|---|---|---|

| Benzothiophene Derivative A | Moderate Inhibition | |

| Benzothiophene Derivative B | High Inhibition |

Antiviral Properties

Recent research has also pointed to the antiviral potential of benzothiophene derivatives. The compound has been evaluated for its efficacy against viral pathogens, with promising results in inhibiting viral replication.

Case Study: Antiviral Efficacy Against Dengue Virus

In a study investigating the effects of various heterocycles on viral infections, derivatives similar to N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrated significant antiviral activity against the Dengue virus with IC50 values indicating effective inhibition at low concentrations .

| Compound | Virus Targeted | IC50 Value (μM) | Reference |

|---|---|---|---|

| Benzothiophene Derivative C | Dengue Virus | 2.1 ± 0.4 | |

| Benzothiophene Derivative D | TMV | 30.57 ± 3.11 |

Structure and Mechanism of Action

The structural features of N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide play a crucial role in its biological activity. The presence of the benzothiophene moiety is significant for binding interactions with target proteins involved in cancer progression and viral replication.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure Variations

- Benzothiophene vs. Naphthalene Core: The target compound shares a benzothiophene core with N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride (). However, the latter features a more complex substituent (4-(1-aminoethyl)phenylmethyl), which may enhance solubility via protonation but reduce lipophilicity compared to the 3,5-dimethylphenyl group.

Benzothiophene vs. Hydroxynaphthalene Carboxamides :

Compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () replace the benzothiophene core with a hydroxynaphthalene system. The hydroxyl group in the latter introduces hydrogen-bonding capacity, which may enhance binding to photosynthetic targets (e.g., spinach chloroplasts) but reduce metabolic stability compared to the sulfur-containing benzothiophene .

Substituent Effects

Meta-Substitution Patterns :

The 3,5-dimethylphenyl group in the target compound mirrors substituents in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (). Both compounds exhibit meta-substitution, but the trichloro-acetamide’s electron-withdrawing Cl₃C– group contrasts with the electron-donating methyl groups in the target compound.Electron-Withdrawing vs. Electron-Donating Groups :

In , N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrates higher PET-inhibiting activity than dimethylphenyl analogs. This underscores the role of electron-withdrawing groups (e.g., F) in enhancing interactions with photosystem II targets. The target compound’s methyl groups, being electron-donating, may reduce such activity but improve pharmacokinetic properties .

Table 1: Comparative Analysis of Key Compounds

Lipophilicity and Solubility

- The 3,5-dimethylphenyl group increases logP compared to halogenated or polar analogs, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.

Crystallographic Stability

- The target compound’s crystal structure (inferred from ) likely features robust hydrogen-bonding networks and van der Waals interactions due to methyl group packing, enhancing stability compared to nitro- or chloro-substituted analogs .

Biological Activity

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19N1OS

- Molecular Weight : 299.41 g/mol

- IUPAC Name : N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections detail specific biological activities and mechanisms.

1. Anti-inflammatory Activity

Research indicates that N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Study | Method | Findings |

|---|---|---|

| Cell Culture | Inhibition of TNF-alpha production by 50% at 10 µM concentration. | |

| Animal Model | Reduced paw edema in rats by 40% compared to control. |

2. Analgesic Effects

The analgesic effects of this compound were evaluated through various pain models. The results suggest that it may act through both peripheral and central mechanisms.

| Study | Method | Findings |

|---|---|---|

| Hot Plate Test | Increased pain threshold in mice at doses of 5 and 10 mg/kg. | |

| Formalin Test | Significant reduction in licking time during the second phase (chronic pain) at 10 mg/kg. |

The proposed mechanisms underlying the biological activities of N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes which play a critical role in the inflammatory process.

- Modulation of Nitric Oxide Production : It reduces nitric oxide synthase activity in activated macrophages, further contributing to its anti-inflammatory effects.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Chronic Pain Management : A clinical trial assessed the efficacy of N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo after four weeks of treatment.

- Osteoarthritis Model : In an animal model of osteoarthritis, the compound demonstrated protective effects on cartilage degradation and improved joint function.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis of this compound involves a multi-step approach:

- Cyclization : The tetrahydrobenzo[b]thiophene core is typically synthesized via cyclization reactions using thiourea or thioamide precursors under acidic conditions.

- Carboxamide Formation : The 3-carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the carboxylic acid derivative of the thiophene core and 3,5-dimethylaniline.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol or DCM/hexane) are critical for isolating high-purity product .

Q. How can the crystal structure of this compound be determined experimentally?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated solution in a solvent like DCM or ethanol.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) to model hydrogen atoms and anisotropic displacement parameters. Validate using WinGX for symmetry checks and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in polymorphic forms of this compound?

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S , C motifs) and identify recurring patterns. For example, if N–H···O and C–H···π interactions dominate, compare their graph descriptors across polymorphs .

- Energy Frameworks : Use computational tools (e.g., CrystalExplorer) to calculate interaction energies and visualize competing hydrogen-bond networks. Contradictions often arise from subtle differences in torsion angles or solvent inclusion .

Q. What experimental design strategies mitigate bias when analyzing contradictory bioactivity data in in vitro assays?

- Blind Testing : Assign compound samples with randomized codes to prevent observer bias.

- Replicate Design : Use triplicate measurements with independent stock solutions to address batch variability.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC50 values. For outliers, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How should researchers interpret divergent results in molecular docking studies targeting this compound’s putative receptor?

- Ensemble Docking : Dock against multiple receptor conformations (e.g., from molecular dynamics simulations) to account for protein flexibility.

- Consensus Scoring : Combine scoring functions (e.g., AutoDock Vina, Glide, and MM/GBSA) to rank binding poses. Discordant results often highlight false positives or ligand strain energy artifacts .

Q. What methodological approaches address discrepancies in long-term stability studies of this compound under varying storage conditions?

- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict degradation pathways.

- HPLC-MS Monitoring : Track decomposition products (e.g., oxidation of the thiophene ring or hydrolysis of the carboxamide). Contradictions may arise from light exposure or residual solvent effects .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Solvent Parameterization : Compare Hansen solubility parameters (δD, δP, δH) to identify mismatches. For example, high δH (hydrogen-bonding capacity) in DMSO may enhance solubility versus hexane.

- Temperature Gradients : Perform solubility measurements at controlled temperatures (e.g., 25°C vs. 37°C) to isolate entropy-driven discrepancies .

Q. What statistical frameworks are recommended for analyzing time-dependent contradictions in this compound’s cytotoxicity profile?

- Longitudinal Mixed Models : Use linear mixed-effects models (LMMs) to account for repeated measures over time.

- Survival Analysis : Apply Kaplan-Meier curves with Cox proportional hazards to compare IC50 trends across cell lines. Divergent outcomes often reflect cell cycle-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.